N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a benzimidazole ring fused with a pyrazole ring and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrazole and thiophene groups. Common reagents used in these reactions include dimethylaminopropylamine, benzimidazole derivatives, and thiophene carboxylic acids. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It may be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethylaminopropylmethacrylamide
- N,N-Dimethyl-1,3-diaminopropane
Uniqueness
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H22N6OS |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H22N6OS/c1-25(2)8-4-9-26-13-21-15-11-14(6-7-18(15)26)22-20(27)17-12-16(23-24-17)19-5-3-10-28-19/h3,5-7,10-13H,4,8-9H2,1-2H3,(H,22,27)(H,23,24) |
InChI Key |
JKBXATQHJMCLSK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C=NC2=C1C=CC(=C2)NC(=O)C3=NNC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
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